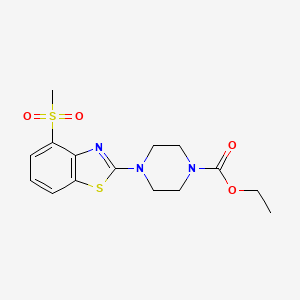
Ethyl 4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of Ethyl 4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.
Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the desired compound.
Chemical Reactions Analysis
Ethyl 4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the ester moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include oxidized benzothiazole derivatives, reduced ester derivatives, and substituted piperazine derivatives .
Scientific Research Applications
Ethyl 4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and exhibiting anticancer properties.
Anti-inflammatory Pathways: The compound can inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Ethyl 4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antibacterial and antifungal activities.
Benzothiazole-2-thiol: Exhibits antioxidant and anticancer properties.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of the benzothiazole and piperazine rings, along with the methanesulfonyl and ester functional groups, which contribute to its diverse biological activities .
Properties
Molecular Formula |
C15H19N3O4S2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
ethyl 4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-22-15(19)18-9-7-17(8-10-18)14-16-13-11(23-14)5-4-6-12(13)24(2,20)21/h4-6H,3,7-10H2,1-2H3 |
InChI Key |
CLBGOYYELIWFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















